
Chromate(2-), (3-((4,5-dihydro-3-methyl-5-(oxo-kappaO)-1-phenyl-1H-pyrazol-4-yl)azo-kappaN)-4-(hydroxy-kappaO)benzenesulfonato(3-))(1-((2-(hydroxy-kappaO)-5-(phenylazo)phenyl)azo-kappaN1)-2-naphthalenolato(2-)-kappaO)-, disodium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Chromate(2-), (3-((4,5-dihydro-3-methyl-5-(oxo-kappaO)-1-phenyl-1H-pyrazol-4-yl)azo-kappaN)-4-(hydroxy-kappaO)benzenesulfonato(3-))(1-((2-(hydroxy-kappaO)-5-(phenylazo)phenyl)azo-kappaN1)-2-naphthalenolato(2-)-kappaO)-, disodium is a complex chemical compound that features a chromate ion coordinated with various organic ligands
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves the coordination of chromate ions with organic ligands under controlled conditions. The process may include:
Step 1: Preparation of the organic ligands, such as 4,5-dihydro-3-methyl-5-(oxo-kappaO)-1-phenyl-1H-pyrazol-4-yl and 2-(hydroxy-kappaO)-5-(phenylazo)phenyl.
Step 2: Coordination of these ligands with chromate ions in a suitable solvent, often under inert atmosphere to prevent oxidation.
Step 3: Purification of the resulting complex through crystallization or chromatography.
Industrial Production Methods
Industrial production may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure the purity and consistency of the compound.
化学反応の分析
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The chromate ion can participate in oxidation reactions, often acting as an oxidizing agent.
Reduction: Under certain conditions, the chromate ion can be reduced to other chromium species.
Substitution: Ligands in the complex can be substituted with other ligands through coordination chemistry techniques.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or zinc dust may be used.
Substitution: Ligand exchange reactions often require specific solvents and temperature control.
Major Products Formed
The major products depend on the specific reactions and conditions but may include various chromium complexes and organic by-products.
科学的研究の応用
Chemistry
Catalysis: This compound may serve as a catalyst in organic synthesis reactions.
Analytical Chemistry: Used as a reagent for detecting specific ions or molecules.
Biology
Biochemical Studies:
Medicine
Pharmaceutical Research: Investigated for potential therapeutic properties or as a drug delivery agent.
Industry
Dye and Pigment Production: Utilized in the synthesis of dyes and pigments due to its chromate content.
Material Science: Applications in developing new materials with specific properties.
作用機序
The mechanism by which this compound exerts its effects involves the interaction of the chromate ion with molecular targets. The pathways may include:
Coordination Chemistry: Formation of stable complexes with other molecules.
Redox Reactions: Participation in oxidation-reduction reactions that alter the chemical environment.
類似化合物との比較
Similar Compounds
Chromate Complexes: Other chromate-based compounds with different ligands.
Azo Compounds: Compounds containing azo groups with similar structures.
Uniqueness
This compound is unique due to its specific combination of ligands and the resulting chemical properties. Its structure allows for diverse applications across various scientific fields.
特性
CAS番号 |
52587-68-5 |
|---|---|
分子式 |
C38H25CrN8O7S.2Na C38H25CrN8Na2O7S |
分子量 |
835.7 g/mol |
IUPAC名 |
disodium;chromium(3+);3-[(3-methyl-5-oxido-1-phenylpyrazol-4-yl)diazenyl]-4-oxidobenzenesulfonate;1-[(2-oxido-5-phenyldiazenylphenyl)diazenyl]naphthalen-2-olate |
InChI |
InChI=1S/C22H16N4O2.C16H14N4O5S.Cr.2Na/c27-20-13-11-17(24-23-16-7-2-1-3-8-16)14-19(20)25-26-22-18-9-5-4-6-15(18)10-12-21(22)28;1-10-15(16(22)20(19-10)11-5-3-2-4-6-11)18-17-13-9-12(26(23,24)25)7-8-14(13)21;;;/h1-14,27-28H;2-9,21-22H,1H3,(H,23,24,25);;;/q;;+3;2*+1/p-5 |
InChIキー |
QTQCXPMMVMMHIW-UHFFFAOYSA-I |
正規SMILES |
CC1=NN(C(=C1N=NC2=C(C=CC(=C2)S(=O)(=O)[O-])[O-])[O-])C3=CC=CC=C3.C1=CC=C(C=C1)N=NC2=CC(=C(C=C2)[O-])N=NC3=C(C=CC4=CC=CC=C43)[O-].[Na+].[Na+].[Cr+3] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


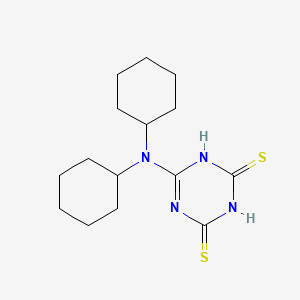




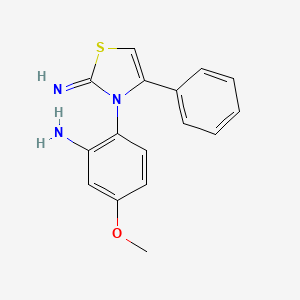
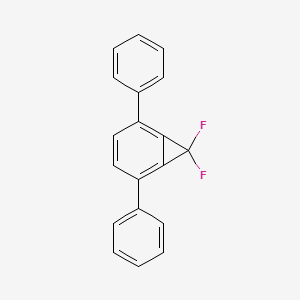

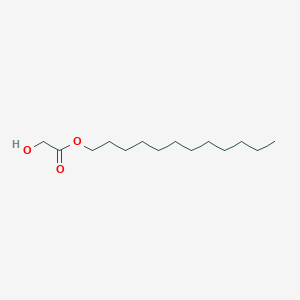
![N,N-dimethyl-2-(9-methyl-3,9-diazabicyclo[3.3.1]nonan-3-yl)ethanamine](/img/structure/B14650864.png)
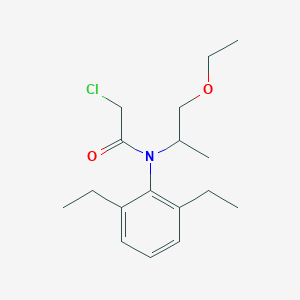

![9H-Fluorene-9-carbonitrile, 9-[(trimethylsilyl)oxy]-](/img/structure/B14650893.png)

